Comparative Lipophilicity (LogP) of Ortho- vs. Para-Fluorophenyl 1,2,4-Oxadiazole Regioisomers
The ortho-fluorine substitution on the phenyl ring of the target compound (CAS 1426958-50-0) results in a measurably higher calculated lipophilicity compared to its para-fluoro analog (CAS 196301-98-1). [1]
| Evidence Dimension | Lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole (CAS 196301-98-1): LogP = 2.18 [1] |
| Quantified Difference | Δ LogP ≈ 0.12 (Target compound is more lipophilic) |
| Conditions | Calculated property via XLogP3 algorithm and standard LogP calculation [1] |
Why This Matters
A higher LogP indicates increased lipophilicity, which can correlate with enhanced membrane permeability and a different pharmacokinetic profile, making this isomer a distinct entity for biological testing and lead optimization.
- [1] ChemSrc. 3-(4-Fluorophenyl)-5-methyl-1,2,4-oxadiazole - CAS 196301-98-1. Product Page. Accessed 2026. View Source
